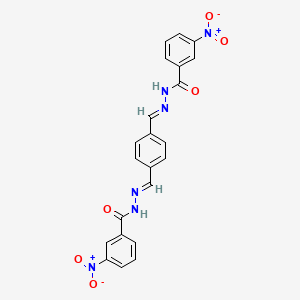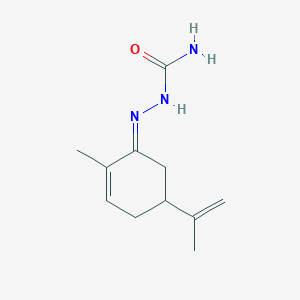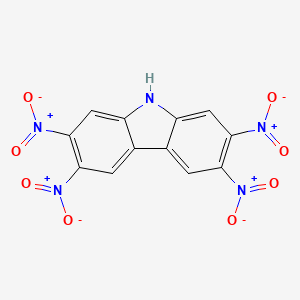
N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide)
Descripción general
Descripción
N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide), also known as PDMNB, is a chemical compound that has gained attention due to its potential applications in various fields of scientific research. PDMNB is a yellow crystalline solid that is synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) has been widely studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) has also been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the growth and survival of bacteria and cancer cells. N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents. N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) has also been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is its simple and efficient synthesis method. N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide). One area of research is the development of new antibiotics and antifungal agents based on the structure of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide). Another area of research is the development of new cancer therapies based on the antitumor activity of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide). Additionally, further studies are needed to fully understand the mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) and its potential applications in various fields of scientific research.
In conclusion, N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is a chemical compound that has gained attention due to its potential applications in various fields of scientific research. The synthesis method of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) is simple and efficient, and it has been found to exhibit antibacterial, antifungal, and antitumor activities. Further studies are needed to fully understand the mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(3-nitrobenzohydrazide) and its potential applications in various fields of scientific research.
Propiedades
IUPAC Name |
3-nitro-N-[(E)-[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O6/c29-21(17-3-1-5-19(11-17)27(31)32)25-23-13-15-7-9-16(10-8-15)14-24-26-22(30)18-4-2-6-20(12-18)28(33)34/h1-14H,(H,25,29)(H,26,30)/b23-13+,24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGPFPOOCPIKHY-RNIAWFEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(3-nitrobenzohydrazide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839566.png)




![N-{4-[(4,6-dianilino-5-nitro-2-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B3839606.png)

![3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]](/img/structure/B3839616.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3839622.png)

![2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B3839629.png)


![3-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3839650.png)